5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane
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Description
5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H10F3N5S and its molecular weight is 301.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-cancer properties , suggesting that the targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It is known that similar compounds can induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2 . This leads to the activation of Caspase 3 in cells, initiating cell death via the mitochondrial apoptotic pathway .
Biochemical Pathways
The compound appears to affect the mitochondrial apoptotic pathway . This pathway is a key regulator of programmed cell death, a process that is often dysregulated in cancer cells. By up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, the compound can trigger apoptosis, leading to cell death .
Pharmacokinetics
The compound’s anti-cancer properties suggest that it is able to reach its target cells and exert its effects
Result of Action
The compound has been shown to have promising anti-cancer properties . It appears to induce apoptosis in cancer cells, leading to cell death . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5S/c12-11(13,14)10-16-15-8-1-2-9(17-19(8)10)18-4-7-3-6(18)5-20-7/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXKZHHMCYJDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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